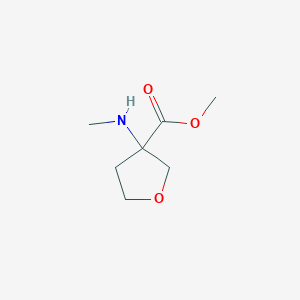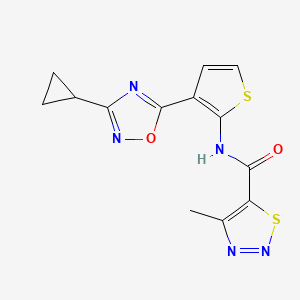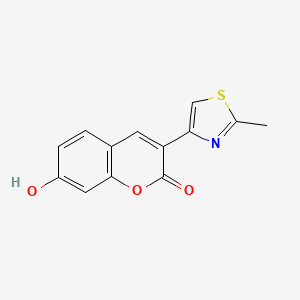
N-(2-benzoyl-4-chlorophényl)-4-oxo-4H-chromène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a chromene ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoyl-4-chlorophenylamine with 4-oxo-4H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
- N-(2-benzoyl-4-chlorophenyl)-N-methylbenzamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is unique due to its chromene ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 2-benzoyl-4-chlorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde to form 2-(2-benzoyl-4-chlorophenyl)-4-hydroxy-4H-chromen-3-one. This intermediate is then reacted with urea to form the final product.", "Starting Materials": [ "2-benzoyl-4-chlorobenzaldehyde", "4-hydroxy-3-methoxybenzaldehyde", "urea", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-benzoyl-4-chlorobenzaldehyde (1.0 equiv) and 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv) in acetic acid (10 mL) and add a catalytic amount of sodium acetate. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain 2-(2-benzoyl-4-chlorophenyl)-4-hydroxy-4H-chromen-3-one.", "Step 3: Dissolve 2-(2-benzoyl-4-chlorophenyl)-4-hydroxy-4H-chromen-3-one (1.0 equiv) and urea (2.0 equiv) in ethanol (10 mL) and heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
Numéro CAS |
477556-66-4 |
Formule moléculaire |
C23H14ClNO4 |
Poids moléculaire |
403.82 |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-23(28)18-13-29-20-9-5-4-8-16(20)22(18)27/h1-13H,(H,25,28) |
Clé InChI |
BEKMPKHMZSVEGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=COC4=CC=CC=C4C3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2488213.png)



![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)
